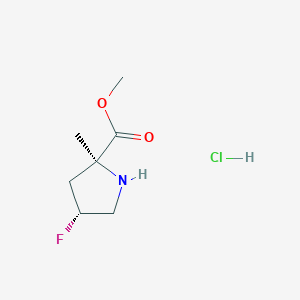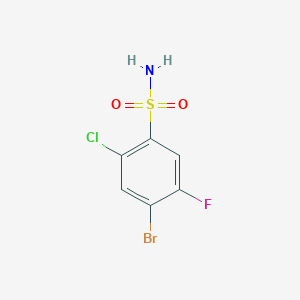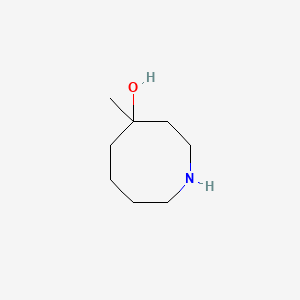
1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol is a chemical compound that features a cyclohexanol core substituted with a 4-methylpiperazine moiety
Vorbereitungsmethoden
The synthesis of 1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methylpiperazine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol include:
1-((4-Methylpiperazin-1-yl)methyl)cyclopentan-1-ol: This compound has a cyclopentanol core instead of a cyclohexanol core.
1-((4-Methylpiperazin-1-yl)methyl)benzaldehyde: This compound features a benzaldehyde moiety instead of a cyclohexanol core.
1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-amine: This compound has an amine group instead of a hydroxyl group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H24N2O |
|---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
1-[(4-methylpiperazin-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-13-7-9-14(10-8-13)11-12(15)5-3-2-4-6-12/h15H,2-11H2,1H3 |
InChI-Schlüssel |
BRDYRDGQARBSCF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227116.png)




![2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15227158.png)






![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid](/img/structure/B15227222.png)

